![molecular formula C11H13ClFN B13524339 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a synthetic organic compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a phenyl group attached to the bicyclo[1.1.1]pentane core imparts distinct chemical properties that make it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is synthesized via a series of cyclization reactions.
Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Phenyl Group Addition: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Amination: The amine group is introduced via nucleophilic substitution or reductive amination.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and safety. This includes the use of continuous flow reactors for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to modify the bicyclic core or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Industrial Applications: Potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.
Mechanism of Action
The mechanism by which 2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The bicyclic structure provides rigidity, which can influence the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Phenylbicyclo[1.1.1]pentan-1-amine hydrochloride: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride:
3-Phenylbicyclo[1.1.1]pentane:
Uniqueness
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and an amine group on the bicyclic core. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it a valuable compound for various research applications.
Biological Activity
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclic amine compound with potential therapeutic applications. Its unique bicyclic structure and the presence of a fluorine atom may confer specific biological activities, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C11H12ClF2N
- Molecular Weight : 231.67 g/mol
- CAS Number : 2375269-28-4
- IUPAC Name : this compound
The biological activity of 2-fluoro compounds often involves modulation of neurotransmitter systems, particularly those related to serotonin and dopamine receptors. The bicyclic structure may enhance binding affinity and selectivity for these targets, influencing neuropharmacological responses.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antidepressant Effects : Fluorinated compounds have been shown to enhance serotonergic activity, which may contribute to antidepressant properties.
- Antitumor Activity : Similar bicyclic amines have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential for anticancer therapies.
Study on Antidepressant Activity
A study focusing on the antidepressant potential of bicyclic amines reported that derivatives with fluorine substitutions exhibited increased serotonin receptor affinity compared to their non-fluorinated counterparts. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy as an antidepressant.
Antitumor Activity Assessment
Another research effort evaluated the cytotoxicity of various bicyclic amines against human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed significant inhibition of cell proliferation in breast and lung cancer models.
Data Table: Biological Activities of Related Compounds
Compound Name | Biological Activity | IC50/EC50 Values | Reference |
---|---|---|---|
2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-am | Potential antidepressant | TBD | Ongoing research |
3-Fluorobicyclo[1.1.1]pentan-1-amine | Cytotoxicity in cancer cells | EC50 = 5 µM | Journal of Medicinal Chemistry |
2′-deoxy-2′-fluorocytidine | Antiviral activity | EC90 = 5 µM | PMC11546638 |
Properties
Molecular Formula |
C11H13ClFN |
---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H12FN.ClH/c12-9-10(6-11(9,13)7-10)8-4-2-1-3-5-8;/h1-5,9H,6-7,13H2;1H |
InChI Key |
YUUXXTLAGZVVBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2F)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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